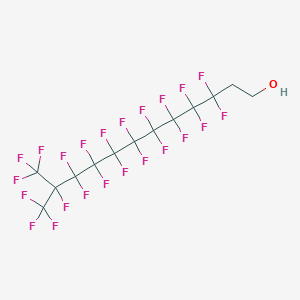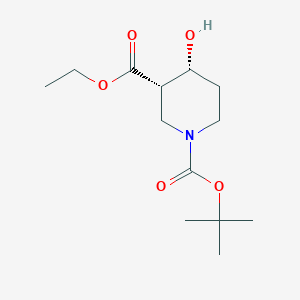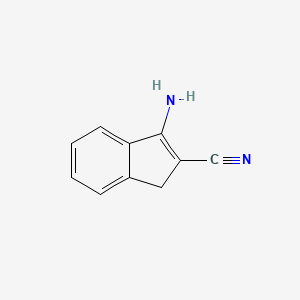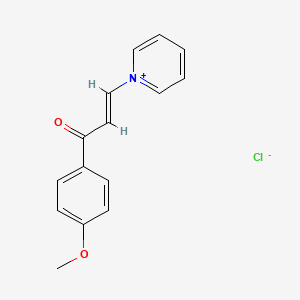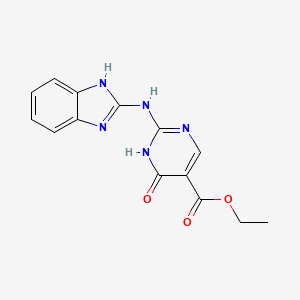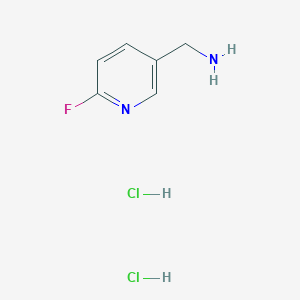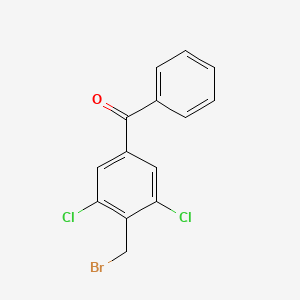
8-Acetyl-6-hydroxy-7-methoxycoumarin
Descripción general
Descripción
8-Acetyl-6-hydroxy-7-methoxycoumarin is a chemical compound with the molecular formula C12H10O5 . It is a derivative of coumarin, a natural lactone that derives from the intramolecular cyclization of a cinnamic acid derivative .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of extensive research due to their valuable biological and pharmaceutical properties . A possible mechanism for the synthesis of 7-hydroxy-4-substituted coumarins, which could be related to the synthesis of 8-Acetyl-6-hydroxy-7-methoxycoumarin, involves the Pechmann coumarin synthesis method .Molecular Structure Analysis
The molecular structure of 8-Acetyl-6-hydroxy-7-methoxycoumarin consists of a fused benzene and α-pyrone ring . The compound has an average mass of 234.205 Da and a monoisotopic mass of 234.052826 Da .Aplicaciones Científicas De Investigación
Anti-tumor Properties
8-Acetyl-6-hydroxy-7-methoxycoumarin, a derivative of 7-methoxycoumarin, has shown potential in anti-tumor applications. Studies on various derivatives of 7-methoxycoumarin, including 8-substituted ones, revealed significant inhibitory effects on Epstein-Barr virus early antigen activation, a known tumor promoter. This suggests a role for these compounds in anti-tumor-promoting activities, particularly in inhibiting virus-induced tumor promotion (Ito et al., 1999).
Antimicrobial Effects
The antimicrobial effects of derivatives of 7-methoxycoumarin against various foodborne pathogens have been investigated. This research suggests the potential of these compounds, including those structurally similar to 8-Acetyl-6-hydroxy-7-methoxycoumarin, as natural antimicrobial agents. The mechanisms associated with these effects include disruption of cell membrane integrity (Yang et al., 2017).
Pharmacological Activity
A study focused on synthesizing and evaluating the antibacterial and anticancer toxicity of O-aminoalkyl substituted 7-hydroxycoumarins, closely related to 8-Acetyl-6-hydroxy-7-methoxycoumarin. The research revealed significant activity against certain bacteria and cancer cell lines, indicating the pharmacological potential of these compounds (Trykowska Konc et al., 2011).
Antiproliferative Agents
Research on derivatives of 8-methoxycoumarin, such as 3-acetyl-8-methoxycoumarin, demonstrated significant antiproliferative activity on various cancer cell lines. The study highlighted the influence of specific substitutions on the coumarin molecule, impacting their biological properties and potential as antiproliferative agents (Kalaiarasi et al., 2018).
Antifungal and Antibacterial Activities
Coumarin derivatives, including 8-methoxypsoralen and others, have shown strong activity against various fungal strains and Gram-negative bacteria. This indicates the role of these compounds, including those structurally related to 8-Acetyl-6-hydroxy-7-methoxycoumarin, in developing treatments against microbial infections (Cespedes et al., 2006).
Inhibition of Inflammatory Cytokines
Coumarin compounds, such as scopoletin (6-methoxy-7-hydroxycoumarin), have been studied for their ability to inhibit the production of inflammatory cytokines in human mast cells. This suggests the potential of 8-Acetyl-6-hydroxy-7-methoxycoumarin and similar compounds in regulating inflammatory reactions mediated by mast cells (Moon et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
8-acetyl-6-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(13)10-11-7(3-4-9(15)17-11)5-8(14)12(10)16-2/h3-5,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVXYKSJLPCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1OC)O)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-6-hydroxy-7-methoxycoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



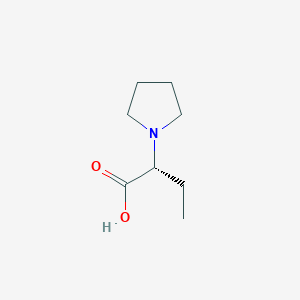
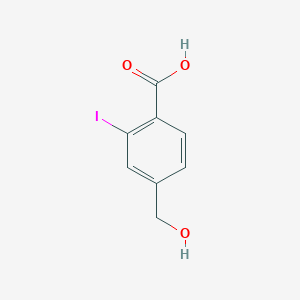
![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![3-Morpholinobicyclo[1.1.1]pentan-1-amine](/img/structure/B3040370.png)
